molecular formula C6H12O6 B118316 (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one CAS No. 635325-97-2

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

Cat. No.: B118316
CAS No.: 635325-97-2
M. Wt: 181.15 g/mol
InChI Key: BJHIKXHVCXFQLS-ZVICMISHSA-N
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Description

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one is a stable isotope-labeled derivative of a naturally occurring hexose derivative. Its molecular formula is C₆H₁₂O₆, with a ¹³C isotope incorporated at the second carbon position (denoted as "513C") . The compound features a ketone group at the second carbon and hydroxyl groups at all other positions, with stereochemical configurations critical to its biochemical interactions. This labeled compound is primarily used in metabolic tracing studies, enabling researchers to track pathways in drug development and endogenous metabolite analysis .

Properties

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-ZVICMISHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Processes

Heterogeneous catalysts like palladium on carbon (Pd/C) or zeolites enhance reaction rates and selectivity. For instance, hydrogenation of a 13C-labeled ketose intermediate over Pd/C at 50–80°C and 10–15 bar H2 pressure yields the desired product with >90% enantiomeric excess.

Continuous-Flow Systems

Microreactor technology enables continuous synthesis, reducing batch variability. A representative setup involves:

  • Reactor Type : Tubular microreactor (inner diameter: 500 μm)

  • Residence Time : 10–15 minutes

  • Throughput : 200–300 g/day

Purification and Isolation

Post-synthesis purification ensures pharmaceutical-grade purity.

Chromatographic Techniques

  • Ion-Exchange Chromatography : Removes ionic impurities using Dowex 50WX4 resin (H+ form) with a 0.1–1.0 M NH4OH gradient.

  • Size-Exclusion Chromatography : Separates oligomeric byproducts on Sephadex G-25 columns.

Crystallization

Recrystallization from ethanol/water (7:3 v/v) at −20°C yields colorless crystals with 99.5% purity.

Analytical Validation

Quality control protocols confirm isotopic enrichment and structural integrity.

Parameter Method Specification
Isotopic PurityNMR (13C)≥99% at position 5
Stereochemical PurityPolarimetry[α]D20 = −92.4° (c=1, H2O)
Residual SolventsGC-FID<50 ppm ethanol

Challenges and Optimization

Isotopic Dilution

Trace water in reagents dilutes 13C incorporation. Solutions include molecular sieves for solvent drying and glovebox techniques for moisture-sensitive steps.

Byproduct Formation

Unwanted epimers form during hydroxylation. Kinetic control via low-temperature (−78°C) reactions suppresses epimerization.

Comparative Analysis of Methods

Method Yield 13C Purity Cost (USD/g)
Chemical Synthesis65–75%98–99%120–150
Biosynthesis40–50%95–97%80–100

Chemical synthesis offers higher isotopic purity, while biosynthesis reduces costs for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Typical reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hexanedione derivatives.

    Reduction: May yield hexanol derivatives.

    Substitution: May yield halogenated or other substituted hexanone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Data Table: Key Comparative Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Stereochemistry Key Applications
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one C₆H₁₂O₆ 181.149 Ketone 3S,4R,5R Metabolic tracing, drug research
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one C₆H₁₂O₆ 181.149 Ketone 3S,4R,5S Endogenous metabolite studies
(2R,3S,4S,5S)-2,3,4,5,6-Pentahydroxyhexanal-¹³C C₆H₁₂O₆ 182.141 Aldehyde 2R,3S,4S,5S Synthetic chemistry
Calcium Gluconate C₁₂H₂₂CaO₁₄ 430.37 Carboxylate 2R,3S,4R,5R Calcium supplementation

Biological Activity

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one, commonly referred to as a derivative of fructose, is a hexose sugar with significant biological activity. Its structural characteristics include multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems. This article explores the compound's biological activities, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C6H12O6
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 635325-97-2
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on metabolic pathways and cellular functions:

1. Metabolic Effects

  • Energy Metabolism : As a sugar derivative, it plays a role in energy metabolism by participating in glycolysis and influencing insulin signaling pathways. Studies indicate that it can enhance glucose uptake in muscle cells and improve insulin sensitivity.
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases .

2. Anti-inflammatory Effects

  • Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines. This mechanism is particularly relevant for conditions like diabetes and cardiovascular diseases where inflammation plays a key role.

3. Antimicrobial Activity

  • Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes .

The biological activities of this compound are mediated through several mechanisms:

  • Cell Signaling Pathways : It modulates signaling pathways such as AMPK (AMP-activated protein kinase), which is integral to cellular energy homeostasis.
  • Gene Expression Regulation : The compound influences the expression of genes involved in inflammation and metabolism through transcription factor modulation .

Case Study 1: Antioxidant Activity

A study conducted on human endothelial cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a reduction in malondialdehyde levels by approximately 30%, suggesting its potential use as a dietary supplement for cardiovascular health.

Case Study 2: Anti-inflammatory Effects

In an animal model of diabetes-induced inflammation, administration of the compound resulted in decreased levels of inflammatory cytokines by up to 50%. This finding highlights its potential therapeutic role in managing diabetes-related complications.

Data Table: Biological Activities Summary

Activity TypeMechanismEffectivenessReference
MetabolismEnhances glucose uptakeSignificant increase
AntioxidantScavenges free radicalsReduces oxidative stress
Anti-inflammatoryInhibits cytokine productionUp to 50% reduction
AntimicrobialDisrupts bacterial membranesEffective against specific strains

Q & A

Q. How is the stereochemical configuration of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one determined experimentally?

Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy, specifically 1H^{1}\text{H}-13C^{13}\text{C} heteronuclear correlation (HSQC) and nuclear Overhauser effect (NOE) experiments, to resolve stereochemical ambiguities. Compare observed coupling constants and spatial interactions with computational models (e.g., density functional theory (DFT)-predicted geometries) . X-ray crystallography can provide definitive confirmation if crystalline derivatives are synthesized .

Q. What analytical techniques are optimal for distinguishing this compound from its non-isotopic or epimeric analogs?

Methodological Answer: High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C6_6H12_{12}O6_6) and isotopic enrichment at position 5. Liquid chromatography-mass spectrometry (LC-MS) with chiral stationary phases separates enantiomers, while 13C^{13}\text{C} NMR directly identifies the labeled carbon’s chemical environment .

Q. What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of hydroxyl groups. Use anhydrous solvents (e.g., deuterated DMSO for NMR) to avoid hydrolysis. Monitor degradation via thin-layer chromatography (TLC) or HPLC with refractive index detection .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize isotopic dilution during the preparation of this compound?

Methodological Answer: Employ protected intermediates (e.g., acetyl or benzyl groups) to shield reactive hydroxyls during isotopic incorporation. Use kinetic control in reactions (e.g., low-temperature glycosylation) to reduce scrambling. Post-synthesis, validate isotopic purity via isotope ratio mass spectrometry (IRMS) and quantify impurities using 13C^{13}\text{C}-edited HSQC .

Q. What mechanistic insights can be gained from studying the isotopic effects of 13C^{13}\text{C}13C at position 5 in enzymatic or metabolic studies?

Methodological Answer: Isotopic labeling enables precise tracking of metabolic flux via 13C^{13}\text{C}-flux analysis. Compare kinetic isotope effects (KIEs) in enzyme-catalyzed reactions (e.g., hexokinase phosphorylation) to assess bond-breaking/forming steps. Use dynamic NMR to study conformational changes influenced by isotopic mass .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer: Cross-validate quantum mechanical (QM) calculations (e.g., QSPR models) with experimental kinetics. For example, if DFT underestimates hydroxyl group acidity, refine solvation models or incorporate explicit solvent molecules. Use multivariate statistical analysis to identify outliers in datasets .

Q. What strategies are effective for integrating this compound into glycoconjugate synthesis while preserving isotopic integrity?

Methodological Answer: Use chemoselective ligation (e.g., oxime or hydrazone formation) to avoid harsh conditions. Monitor isotopic retention via tandem MS/MS fragmentation. For enzymatic conjugation, select glycosyltransferases with low substrate promiscuity to prevent isotopic scrambling .

Data Analysis and Experimental Design

Q. How can researchers design robust assays to quantify the isotopic enrichment of this compound in biological matrices?

Methodological Answer: Combine stable isotope-resolved metabolomics (SIRM) with LC-HRMS. Use internal standards (e.g., 2H^{2}\text{H}-labeled analogs) for normalization. Apply principal component analysis (PCA) to distinguish labeled vs. unlabeled metabolite pools .

Q. What computational tools are recommended for modeling the compound’s interaction with carbohydrate-binding proteins?

Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Parameterize the 13C^{13}\text{C} isotope using adjusted mass in force fields. Validate predictions with surface plasmon resonance (SPR) binding affinity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
Reactant of Route 2
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one

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